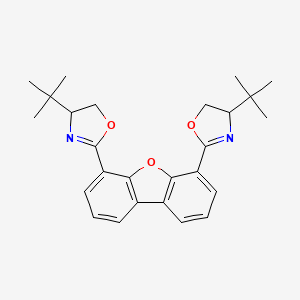

(S,S)-tBu-Dbfox

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H30N2O3 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

4-tert-butyl-2-[6-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C26H30N2O3/c1-25(2,3)19-13-29-23(27-19)17-11-7-9-15-16-10-8-12-18(22(16)31-21(15)17)24-28-20(14-30-24)26(4,5)6/h7-12,19-20H,13-14H2,1-6H3 |

InChI Key |

ZNOKFCCBAVCIIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C(C)(C)C |

Origin of Product |

United States |

Ligand Architecture and Synthetic Methodologies of S,s Tbu Dbfox

Structural Characteristics and Stereochemical Configuration of (S,S)-tBu-Dbfox

The efficacy of this compound as a chiral ligand is deeply rooted in its specific three-dimensional architecture. The combination of a rigid dibenzofuran (B1670420) scaffold, two stereogenic centers on the oxazoline (B21484) rings, and bulky tert-butyl substituents creates a well-defined and highly influential chiral environment.

Elucidation of the Diaminobiphenyloxazoline Core Structure

The core of the this compound ligand is a dibenzofuran-bis(oxazoline) structure. This framework is constructed from a rigid, planar dibenzofuran unit that serves as a scaffold. Two (S)-4-tert-butyl-4,5-dihydrooxazole rings are attached at the 4 and 6 positions of the dibenzofuran backbone. This arrangement results in a tridentate ligand, capable of coordinating with a metal center through the two nitrogen atoms of the oxazoline rings and the oxygen atom of the dibenzofuran ether linkage. The biphenyl (B1667301) moiety within the dibenzofuran structure provides a rigid and well-defined angle for the two appended oxazoline units, which is crucial for establishing a predictable and effective chiral pocket around the coordinated metal.

Influence of the Chiral Oxazoline Unit and the tert-Butyl Substituent

The stereochemical information in this compound originates from the two chiral oxazoline rings. Derived from the enantiopure amino alcohol (S)-tert-leucinol, these rings possess a specific (S,S) configuration, which imparts C₂ symmetry to the ligand-metal complex. This symmetry is advantageous as it reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity.

The substituent at the C4 position of the oxazoline ring plays a critical role in defining the steric environment of the catalytic center. In this compound, this substituent is a sterically demanding tert-butyl group. A common trend observed in bis(oxazoline) ligands is that increasing the steric bulk of the substituent at this position enhances enantioselectivity. ru.nl The tert-butyl group effectively shields one face of the coordinated substrate, directing the approach of the reacting species to the opposite, less hindered face. Compared to ligands with smaller substituents like methyl or even phenyl groups, the t-Bu variant often demonstrates superior stereocontrol due to its significant steric hindrance. ru.nlsigmaaldrich.com

Conformational Analysis and Flexibility

Conformational analysis involves studying the different spatial arrangements of a molecule and their relative energies. lumenlearning.com While the dibenzofuran core of this compound is largely rigid, some degree of conformational flexibility exists, primarily through rotation around the single bonds connecting the oxazoline rings to the dibenzofuran scaffold.

However, the presence of the bulky tert-butyl groups significantly restricts this rotational freedom. libretexts.org These groups create substantial steric hindrance, favoring conformations where they are oriented away from the dibenzofuran plane to minimize non-bonded interactions. This restricted flexibility locks the ligand into a more defined conformation upon metal coordination, which is beneficial for maintaining a consistent and effective chiral environment throughout the catalytic cycle. The predictable conformation helps in creating a well-defined chiral pocket, which is essential for high levels of asymmetric induction. lumenlearning.comlibretexts.org Theoretical calculations and spectroscopic methods are often employed to understand the potential energy surface and the most stable conformers of such ligand-metal complexes. ufms.brauremn.org.br

Synthetic Pathways and Strategies for this compound

The synthesis of this compound is a multi-step process that requires the careful construction of the chiral oxazoline precursors followed by their assembly onto the dibenzofuran backbone.

Enantioselective Synthesis of the Oxazoline Precursor

The key chiral building block for this compound is the enantiomerically pure amino alcohol, (S)-2-amino-3,3-dimethylbutan-1-ol, commonly known as (S)-tert-leucinol. This precursor is typically synthesized from the corresponding α-amino acid, (S)-tert-leucine. The synthesis of chiral oxazolines can be achieved through various methods, often involving the reaction of an isocyanoacetate with a ketone or the cyclization of a β-hydroxy amide. mdpi.comrsc.org A common laboratory route involves the reduction of the carboxylic acid group of the protected amino acid to an alcohol, followed by deprotection. The resulting amino alcohol serves as the direct precursor for the oxazoline ring.

Table 1: General Methods for Chiral Oxazoline Synthesis

| Method | Description | Key Reagents |

|---|---|---|

| Hydroxy Amide Cyclization | A β-hydroxy amide, formed from a carboxylic acid and an amino alcohol, is cyclized. | Dehydrating agents (e.g., DAST, SOCl₂) |

| Nitrile/Amino Alcohol Coupling | A nitrile is coupled with a chiral amino alcohol, often catalyzed by a Lewis acid. | ZnCl₂, Cd(OAc)₂ |

| Isocyanoacetate Cycloaddition | A formal [3+2] cycloaddition between an isocyanoacetate ester and a ketone. rsc.org | Silver/organocatalyst systems rsc.org |

For this compound, the most direct route involves coupling the dibenzofuran dicarbonyl chloride with (S)-tert-leucinol to form a diamide (B1670390), which is subsequently cyclized. byu.eduorgsyn.org

Coupling Reactions to Form the Biphenyl Backbone

The synthesis of the complete ligand framework hinges on the construction of the dibenzofuran-4,6-dicarboxylic acid scaffold and its subsequent coupling with the chiral amino alcohol. The synthesis is analogous to that of the related DBFOX/Ph ligand. orgsyn.org

The process typically begins with dibenzofuran. A double ortho-lithiation is performed using a strong base like sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching the resulting dianion with carbon dioxide to yield dibenzofuran-4,6-dicarboxylic acid. orgsyn.org This dicarboxylic acid is then activated, commonly by converting it to the more reactive dibenzofuran-4,6-dicarbonyl chloride using thionyl chloride (SOCl₂). orgsyn.org

In the final key steps, the dicarbonyl chloride is reacted with two equivalents of the chiral precursor, (S)-tert-leucinol, in the presence of a base like triethylamine (B128534) to form the corresponding bis(2-hydroxy-1-tert-butylethyl) amide. byu.eduorgsyn.org The synthesis is completed by a double cyclization reaction of this diamide intermediate. Treatment with a dehydrating agent, such as diethylaminosulfur trifluoride (DAST) or thionyl chloride, effects the ring closure to form the two oxazoline rings, yielding the final this compound ligand. orgsyn.org While not used for this specific core, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are general and powerful methods for forming the C-C bonds necessary for biphenyl backbones in other ligand families. beilstein-journals.orgsigmaaldrich.comrsc.org

Table 2: Synthetic Sequence for this compound (Analogous to DBFOX/Ph)

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Double Ortho-Directed Metallation | Dibenzofuran, sec-Butyllithium, TMEDA | Dibenzofuran-4,6-diyldilithium |

| 2 | Carboxylation | Carbon Dioxide (CO₂) | Dibenzofuran-4,6-dicarboxylic acid |

| 3 | Acid Chloride Formation | Thionyl chloride (SOCl₂) | Dibenzofuran-4,6-dicarbonyl chloride |

| 4 | Amidation | (S)-tert-leucinol, Triethylamine | Diamide Intermediate |

Optimization of Reaction Conditions and Yields

The synthesis of the this compound ligand, a member of the dibenzofuran-4,6-bis(oxazoline) (DBFOX) family, has been the subject of optimization studies to maximize yields and purity. The formation of the dibenzofuran backbone is a critical step, and methods like the Pschorr reaction, which involves the intramolecular coupling of a biaryl ether, have been employed. researchgate.net The specific conditions for these reactions, including the choice of solvent and temperature, significantly impact the outcome.

In the synthesis of related chiral oxazoline-containing ligands, the choice of solvent has been shown to be a critical parameter. For instance, in a light-promoted synthesis of a sulfinamide, solvents such as toluene, acetone, dichloromethane, chloroform, and acetonitrile (B52724) led to increased yields of the desired product compared to tetrahydrofuran (B95107) (THF) and ethanol. researchgate.net The highest yields in that particular study were achieved in ethyl acetate (B1210297) and α,α,α-trifluorotoluene. researchgate.net While this example is for a different, yet related, compound class, it highlights the importance of solvent screening in optimizing synthetic yields.

The following table summarizes the effect of different solvents on the yield of a sulfinamide synthesis, illustrating the impact of reaction conditions.

| Entry | Solvent | Yield (%) |

| 1 | Tetrahydrofuran (THF) | Low |

| 2 | Ethanol | Low |

| 3 | Toluene | Increased |

| 4 | Acetone | Increased |

| 5 | Dichloromethane | Increased |

| 6 | Chloroform | Increased |

| 7 | Acetonitrile | Increased |

| 8 | Ethyl Acetate | Highest |

| 9 | α,α,α-Trifluorotoluene | Highest |

This table is illustrative of solvent optimization in a related synthesis and is based on findings from a study on sulfinamide synthesis. researchgate.net

Furthermore, in the context of metal-catalyzed asymmetric reactions using DBFOX ligands, the reaction conditions for the catalytic process itself are meticulously optimized. For example, in the enantioselective fluorination of β-ketoesters using a Ni(II)-DBFOX complex, parameters such as the metal salt, solvent, and additives were systematically varied to achieve high yields and enantioselectivities. acs.org

Derivatization and Analogues of the this compound Framework

The modular nature of the this compound ligand allows for systematic modifications to its structure, enabling the fine-tuning of its steric and electronic properties for specific catalytic applications. These derivatizations primarily focus on two key areas: the oxazoline ring and the biphenyl moiety.

The substituents on the chiral oxazoline rings play a crucial role in determining the stereochemical outcome of a catalyzed reaction. The tert-butyl group in this compound is a common choice due to its steric bulk, which effectively creates a chiral pocket around the metal center.

Research on other bis(oxazoline) ligands has demonstrated the significant impact of varying the substituent at the C4 position of the oxazoline ring. For instance, in copper-catalyzed Diels-Alder reactions, changing the substituent from a phenyl group (Ph-box) to an indanyl group (inda-box) resulted in a dramatic increase in enantioselectivity. nih.gov This highlights the sensitivity of the catalytic performance to the steric and electronic nature of this substituent.

The following table illustrates the effect of oxazoline ring substituents on the enantiomeric excess (ee) in a Diels-Alder reaction.

| Ligand | Substituent | Enantiomeric Excess (ee) (%) |

| phe-box | Phenyl | 30 |

| inda-box | Indanyl | 92-99 |

This data is from a study on bis(oxazoline) ligands in Diels-Alder reactions. nih.gov

Furthermore, the dihedral angle between the C4-substituent and the oxazoline ring can influence the pseudo-axial or pseudo-equatorial positioning of the substituent, which in turn affects the chiral environment. ru.nl The synthesis of DBFOX ligands with different aryl or benzyl (B1604629) substituents has been explored to modulate the ligand's properties for use in enantioselective radical conjugate additions. byu.edu

The dibenzofuran backbone of the this compound ligand provides a rigid and well-defined geometry. However, modifications to this biphenyl-type structure have been explored to create novel ligands with unique properties.

While direct modifications to the dibenzofuran core of Dbfox ligands are less common, research on other ligand classes with biphenyl backbones provides insight into the potential of such alterations. For example, the development of axis-unfixed biphenylphosphine-oxazoline (BiphPHOX) ligands has shown interesting coordination behavior and excellent chiral-inducing ability in various asymmetric reactions. researchgate.net This suggests that introducing flexibility or different substitution patterns into the biphenyl moiety of Dbfox-type ligands could lead to new catalytic activities.

The exploration of tropospheric biphenyl groups in other chiral ligands has also been shown to extend the chiral environment and influence the absolute configuration of the product in asymmetric reactions. unipd.it This principle could potentially be applied to the Dbfox framework to create ligands with enhanced stereochemical control.

Coordination Chemistry of S,s Tbu Dbfox with Metal Centers

Complexation with Diverse Transition Metals

The versatile nature of the bis(oxazoline) moiety allows (S,S)-tBu-Dbfox to form stable complexes with a range of transition metals, which are often used in catalytic applications. umich.eduresearchgate.net

Complexes of this compound with several late transition metals have been synthesized and characterized.

Rhodium and Iridium: Rhodium and iridium are part of the platinum group metals and are known to form catalytically active complexes. ipmi.orgupc.edubritannica.com The synthesis of rhodium and iridium complexes with ligands similar to this compound is well-established and often involves the reaction of the ligand with a suitable metal precursor. umich.edu

Copper: Copper complexes of bis(oxazoline) ligands are widely used in asymmetric catalysis. The this compound ligand readily reacts with copper(II) salts, such as copper(II) triflate (Cu(OTf)2), to form well-defined complexes. researchgate.netrameshrasappan.com These copper complexes have shown efficacy in various enantioselective reactions. nih.gov

Silver: Silver complexes are also accessible and can serve as valuable precursors for the synthesis of other metal complexes through transmetalation. umich.edu

Palladium: Palladium is another platinum group metal that forms important catalysts for a variety of organic transformations. ipmi.orgupc.edu Palladium(II) complexes of bis(oxazoline) ligands with structural similarities to this compound have been successfully synthesized and utilized in enantioselective catalysis, such as Wacker-type cyclizations. researchgate.net

In most instances, the this compound ligand acts as a bidentate chelator, coordinating to the metal center through the nitrogen atoms of the two oxazoline (B21484) rings. This typically results in a 1:1 ligand-to-metal stoichiometry. This has been observed in the formation of nickel(II) complexes with related bis(oxazoline) ligands where a 1:1 ratio is present. nih.gov The formation of such mononuclear complexes is common for bis(oxazoline) ligands and is often crucial for creating a well-defined catalytic site. While other stoichiometries are possible depending on the reaction conditions and the metal's coordination preferences, the 1:1 complexes are most relevant for the catalytic applications of this compound.

Structural Characterization of Metal-(S,S)-tBu-Dbfox Complexes

The three-dimensional structure of metal-(S,S)-tBu-Dbfox complexes is fundamental to understanding their function. X-ray crystallography and various spectroscopic techniques are employed to elucidate their structural and electronic properties. ijcce.ac.ir

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of these complexes. researchgate.netmdpi.com For related bis(oxazoline) complexes, X-ray analysis has revealed that the geometry around the metal center is highly dependent on the metal ion. For example, with copper(II), the geometry is often distorted towards square-planar. rameshrasappan.com The coordination of the C2-symmetric ligand creates a chiral cleft around the metal, with the bulky tert-butyl groups shielding certain quadrants. rameshrasappan.com A nickel(II) complex with a related dibenzofuran-based bis(oxazoline) ligand, (R,R)-DBFOX/Ph, was found to have an octahedral geometry with three coordinated water molecules. researchgate.netresearchgate.net

Table 1: Representative Metal-Ligand Geometries from X-ray Crystallography for Bis(oxazoline) Complexes

| Metal Complex System | Metal Ion | Coordination Geometry | Key Structural Feature |

| DBFOX/Ph•Ni(ClO4)2•3H2O | Ni(II) | Octahedral | C2-symmetric complex with three aqua ligands. researchgate.netresearchgate.net |

| Cu(II)-bis(oxazoline) | Cu(II) | Distorted Square-Planar | Chiral environment created by the ligand. rameshrasappan.com |

Spectroscopic methods are invaluable for confirming complex formation and for studying the properties of the complexes in solution. preprints.org

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes. thermofisher.com Upon coordination to a metal center, shifts in the chemical resonances of the ligand's protons and carbons, particularly those near the coordinating nitrogen atoms, provide clear evidence of complex formation. researchgate.netrsc.org

IR Spectroscopy: Infrared spectroscopy is used to probe the vibrational modes of the ligand. thermofisher.com The stretching frequency of the C=N bond in the oxazoline ring is sensitive to the coordination environment and typically shifts upon complexation with a metal ion, confirming the metal-nitrogen bond formation. researchgate.net

UV-Vis Spectroscopy: UV-visible absorption spectroscopy can provide information on the electronic structure of the metal complexes, including d-d transitions and ligand-to-metal charge transfer bands.

Circular Dichroism (CD) Spectroscopy: Given the chiral nature of this compound, CD spectroscopy is a particularly useful technique. The formation of a chiral metal complex results in characteristic CD spectra, which can be used to monitor the complexation and investigate the chiroptical properties of the system.

The coordination of this compound to a metal center establishes a specific electronic and steric environment that is critical for its function in asymmetric catalysis.

Electronic Properties: The nitrogen atoms of the oxazoline rings are the primary donor sites, acting as neutral two-electron donors to the metal center. The electronic properties of the resulting complex are a combination of the contributions from the metal ion, the this compound ligand, and any associated counter-ions. The electronic nature of the phosphine (B1218219) ligands in related PHOX systems has been shown to be crucial for catalytic activity. acs.org

Steric Properties: The steric environment of a metal-(S,S)-tBu-Dbfox complex is dominated by the bulky tert-butyl groups. These substituents effectively block two of the coordination quadrants around the metal, creating a well-defined chiral pocket. This steric hindrance plays a key role in controlling the stereochemical outcome of catalytic reactions by dictating the approach of the substrate to the metal's active site. nsf.gov The rigid dibenzofuran (B1670420) scaffold ensures that this steric information is effectively translated from the chiral centers to the catalytic site. uni-regensburg.de

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Name | Full Chemical Name |

| This compound | (S,S)-4,6-Bis(4-tert-butyl-4,5-dihydrooxazol-2-yl)dibenzofuran |

| (R,R)-DBFOX/Ph | (R,R)-4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) |

| Cu(OTf)2 | Copper(II) trifluoromethanesulfonate |

| PHOX | Phosphinooxazoline |

Stereochemical Induction and Chiral Environment Generation

The coordination of the this compound ligand to a metal center is a critical step in the creation of a chiral environment, which is fundamental for stereochemical induction in asymmetric catalysis. The specific three-dimensional arrangement of the ligand around the metal ion dictates the spatial orientation of the reactants, thereby favoring the formation of one enantiomer of the product over the other.

Role of Ligand Conformation in Metal Coordination

The conformation of the this compound ligand upon coordination to a metal center is a key determinant of the geometry of the resulting chiral catalyst. The rigid dibenzofuran backbone and the sterically demanding tert-butyl groups at the 4-positions of the oxazoline rings play a crucial role in establishing a well-defined and asymmetric coordination sphere.

The C₂-symmetric nature of the this compound ligand, once coordinated to a metal, generates a chiral pocket. The bulky tert-butyl groups are strategically positioned to effectively shield two of the four quadrants around the metal center. This steric hindrance directs the approach of the substrate to the less hindered quadrants, thereby controlling the stereochemical outcome of the reaction. The rigidity of the dibenzofuran backbone ensures that the chiral conformation is maintained throughout the catalytic cycle, leading to high levels of enantioselectivity.

In related bis(oxazoline) complexes, the coordination geometry is significantly influenced by the steric bulk of the substituents on the oxazoline rings. For instance, X-ray crystal structure analysis of copper(II) chloride complexes with different bis(oxazoline) ligands has shown that increasing the steric bulk of the substituents leads to a greater distortion from the ideal tetrahedral geometry. This distortion is a direct consequence of the ligand adapting its conformation to minimize steric strain, which in turn defines the precise architecture of the chiral pocket.

Table 1: Influence of Ligand Structure on Metal Coordination Geometry in Bis(oxazoline) Complexes

| Ligand Substituent | Metal Center | Observed Geometry | Key Conformational Features |

| tert-Butyl | Copper(II) | Distorted Tetrahedral | Significant deviation from ideal geometry due to steric hindrance from tert-butyl groups. electronicsandbooks.com |

| Phenyl | Copper(II) | Less Distorted Tetrahedral | Phenyl groups orient to minimize steric interactions, resulting in a more regular geometry compared to tert-butyl analogs. electronicsandbooks.com |

| tert-Butylcarbamoyl | Copper(II) | Defined by Interligand Interactions | Conformation stabilized by hydrogen bonding and CH-π interactions within the complex. electronicsandbooks.com |

Non-Covalent Interactions within the Chiral Pocket

The chiral pocket created by the coordination of this compound to a metal center is not merely a void space but a highly organized environment where non-covalent interactions play a pivotal role in substrate recognition and stereochemical induction. These weak interactions, including hydrogen bonding, steric repulsion, and electrostatic interactions, collectively contribute to the stabilization of the transition state that leads to the desired enantiomer. electronicsandbooks.com

The bulky tert-butyl groups of the this compound ligand are primary contributors to steric repulsion within the chiral pocket. These groups effectively block certain trajectories of substrate approach, forcing the substrate to bind in a specific orientation that minimizes steric clashes. This steric guidance is a fundamental mechanism for enantiodiscrimination. researchgate.netnih.gov

Furthermore, more subtle non-covalent interactions can also be operative. In a study of a copper complex with a bis(oxazoline) ligand bearing an amide group, the crystal structure revealed the presence of interligand hydrogen bonding and CH-π interactions. electronicsandbooks.com These interactions help to rigidify the chiral environment and can pre-organize the substrate for the catalytic transformation, enhancing both reactivity and selectivity. The inhibition of such reactions in the presence of protic solvents like 2-propanol, which can disrupt hydrogen bonds, provides experimental evidence for the crucial role of these non-covalent interactions. electronicsandbooks.com

The concept of a "chiral pocket" is a cornerstone of asymmetric catalysis, where the precise arrangement of bulky groups and functional sites within the ligand framework dictates the stereochemical outcome. electronicsandbooks.com The this compound ligand, with its combination of a rigid backbone and sterically demanding tert-butyl groups, exemplifies the design principles for creating a highly effective chiral environment governed by a network of non-covalent interactions.

Table 2: Key Non-Covalent Interactions in Chiral Bis(oxazoline) Metal Complexes

| Type of Interaction | Description | Role in Stereochemical Induction |

| Steric Repulsion | Repulsive forces between the bulky tert-butyl groups of the ligand and the incoming substrate. | Directs the substrate to bind in a specific orientation, minimizing steric hindrance and favoring one enantiomeric pathway. researchgate.netnih.gov |

| Hydrogen Bonding | Attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Can pre-organize the substrate within the chiral pocket and stabilize the transition state. electronicsandbooks.com |

| CH-π Interactions | Weak molecular force between a soft acid (C-H group) and a π-system. | Contributes to the overall stability and rigidity of the chiral environment. electronicsandbooks.com |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and substrate. | Can influence the orientation and activation of the substrate within the catalytic pocket. electronicsandbooks.com |

Applications of S,s Tbu Dbfox Complexes in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Complexes formed between (S,S)-tBu-Dbfox and transition metals, particularly iridium, are powerful catalysts for the asymmetric hydrogenation of various unsaturated molecules. wikipedia.org

Enantioselective Hydrogenation of C=C Unsaturated Substrates

The enantioselective hydrogenation of carbon-carbon double bonds is a fundamental transformation in organic synthesis, and this compound-metal complexes have shown significant success in this area. Asymmetric hydrogenation is particularly effective for substrates that have a functional group near the C=C double bond, which can act as an anchor to guide the stereoselectivity of the reaction. ethz.ch

Iridium complexes featuring the this compound ligand have been effectively used for the hydrogenation of unfunctionalized olefins. For instance, the combination of [Ir(cod)Cl]₂ and this compound catalyzes the hydrogenation of substrates such as (E)-1,2-diphenylpropene with excellent enantioselectivity.

Table 1: Enantioselective Hydrogenation of C=C Unsaturated Substrates

| Substrate | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|

| (E)-1,2-Diphenylpropene | [Ir(cod)Cl]₂ / this compound | >99% |

Asymmetric Hydrogenation of Ketones, Imines, and Heteroaromatics

The utility of this compound extends to the asymmetric hydrogenation of carbon-oxygen (C=O) and carbon-nitrogen (C=N) double bonds, as well as heteroaromatic systems. mdpi.com The resulting chiral alcohols and amines are valuable building blocks in the pharmaceutical and fine chemical industries. ethz.ch

Iridium complexes of this compound are particularly effective in the hydrogenation of ketones. nih.gov For example, acetophenone (B1666503) can be hydrogenated to 1-phenylethanol (B42297) with high enantioselectivity.

The asymmetric hydrogenation of imines is another area where this compound has proven to be a valuable ligand. kanto.co.jpresearchgate.net While this transformation can be challenging due to potential catalyst poisoning by the resulting amine product, iridium-based systems have been developed that provide high activity and enantioselectivity under mild conditions. ethz.ch

Furthermore, the hydrogenation of heteroaromatic compounds like quinolines and quinoxalines, a difficult but important transformation, has been successfully achieved using iridium catalysts bearing the this compound ligand. wikipedia.org This provides access to the corresponding saturated heterocyclic structures with high enantiomeric excess.

Table 2: Asymmetric Hydrogenation of Ketones, Imines, and Heteroaromatics

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Acetophenone | [Ir(cod)Cl]₂ / this compound / tBuOK | 1-Phenylethanol | 92% nih.gov |

Asymmetric Carbon-Carbon Bond Forming Reactions

This compound has also been employed as a versatile ligand in a range of asymmetric carbon-carbon bond-forming reactions, which are crucial for constructing complex molecular architectures.

Asymmetric Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral centers. uwindsor.ca While phosphine-based ligands are more common in this reaction, palladium complexes of this compound have been shown to catalyze the reaction of allylic substrates with nucleophiles to produce alkylated products with good enantioselectivity. mdpi.comnih.gov The development of single-component, air-stable palladium precatalysts has made these reactions more practical and reproducible. nih.gov

Table 3: Asymmetric Allylic Alkylation

| Allylic Substrate | Nucleophile | Catalyst System | Enantiomeric Excess (ee) |

|---|

Enantioselective Michael and Mannich Additions

Enantioselective conjugate additions (Michael additions) and the addition of enolizable compounds to imines (Mannich reactions) are fundamental C-C bond-forming reactions. beilstein-journals.orgrsc.org Nickel(II) complexes of DBFOX ligands have been shown to act as bifunctional catalysts in photoredox reactions, facilitating the enantioselective Michael addition of α-silylamines to α,β-unsaturated carbonyl compounds to form chiral γ-amino carboxylic acid derivatives. rsc.orgrsc.org

In the context of the Mannich reaction, copper(I) complexes of this compound have been utilized to catalyze the enantioselective addition of enol silanes to N-acylimino esters, providing access to chiral β-amino acid derivatives with high diastereo- and enantioselectivity.

Table 4: Enantioselective Michael and Mannich Additions

| Reaction Type | Substrates | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|---|

| Michael Addition | α,β-Unsaturated ester, α-Silylamine | Ni(II)-DBFOX | up to 99% rsc.org |

Asymmetric Heck and Suzuki Coupling Methodologies

The Heck reaction, a palladium-catalyzed vinylation or arylation of an olefin, is a cornerstone of C-C bond formation. organic-chemistry.orgmdpi.com The asymmetric version of this reaction has been extensively studied. pitt.edursc.org Palladium complexes incorporating bis(oxazoline) ligands have been applied in the asymmetric intramolecular Heck reaction to create chiral carbocyclic and heterocyclic structures.

The Suzuki coupling, which involves the cross-coupling of an organoboron compound with a halide, is another vital C-C bond-forming reaction. While the application of this compound in asymmetric Suzuki couplings is an area of ongoing research, the development of highly active and stable phosphine-free palladium catalysts has broadened the scope of this reaction. pitt.edu

Table 5: Asymmetric Heck Reaction

| Reaction Type | Substrate | Catalyst System | Enantiomeric Excess (ee) |

|---|

Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | (4S,4'S)-2,2'-(Dibenzofuran-4,6-diyl)bis(4-tert-butyl-4,5-dihydrooxazole) |

| [Ir(cod)Cl]₂ | Chloro(1,5-cyclooctadiene)iridium(I) dimer |

| tBuOK | Potassium tert-butoxide |

| [Pd₂(dba)₃] | Tris(dibenzylideneacetone)dipalladium(0) |

| Cu(I)-PF₆ | Copper(I) hexafluorophosphate |

| DBFOX | 4,6-bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan |

| Ni(II)-DBFOX | Nickel(II)-4,6-bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan complex |

Mechanistic Investigations of S,s Tbu Dbfox Catalyzed Processes

Elucidation of Catalytic Cycles and Intermediates

The catalytic cycle in reactions employing (S,S)-tBu-Dbfox-metal complexes typically follows the general principles of Lewis acid catalysis. The cycle commences with the formation of the active catalyst, where the bidentate this compound ligand coordinates to a metal precursor. This chiral Lewis acid complex then binds to the substrate, activating it for the subsequent chemical transformation.

In the case of nickel-catalyzed enantioselective fluorinations of β-ketoesters, a key proposed intermediate is an octahedral nickel complex. acs.org In this species, the (S,S)-Dbfox-Ph ligand and the substrate both act as bidentate ligands, coordinating to the Ni(II) center. acs.org This coordination creates a rigid, chiral environment that dictates the trajectory of the incoming electrophile.

For copper-catalyzed reactions, the catalytic cycle can involve changes in the oxidation state of the metal center. For instance, in allylic oxidations catalyzed by related copper-bis(oxazoline) complexes, a Cu(I)/Cu(III) cycle is often proposed. uni-regensburg.de The cycle starts with the coordination of an alkene to a Cu(I) complex, followed by interaction with an oxidant to form a Cu(III) intermediate. Reductive elimination from this high-valent species furnishes the product and regenerates the active Cu(I) catalyst. uni-regensburg.de

Mechanistic studies on related catalytic systems have highlighted the complexity of identifying intermediates. Often, the major species observed by spectroscopy during the reaction is the free, unbound ligand, indicating that the catalytically active species may be present in very low concentrations. nih.gov The identification of kinetically competent intermediates—species that react fast enough to be part of the catalytic cycle—is therefore a critical aspect of these investigations. nih.gov In some copper-hydride catalyzed systems, for example, detailed studies have successfully identified the catalyst's resting state and other species involved in the catalytic reaction. chemrxiv.org

Identification of the Rate-Determining Steps and Turnover-Limiting Processes

The RDS can be identified through detailed kinetic studies, including analysis of reaction orders with respect to reactants, catalyst, and ligand concentrations, as well as kinetic isotope effect (KIE) measurements. chemrxiv.org For many transition-metal catalyzed reactions, the RDS can vary depending on the specific substrates, ligands, and reaction conditions. For example, in Heck reactions catalyzed by palladium-phosphine complexes, the RDS can be either the oxidative addition or the migratory insertion step, depending on the ligand-to-metal ratio. researchgate.net

In the context of this compound catalyzed reactions, the specific RDS is often not definitively established and can be inferred from related systems. For example, in a mechanistic study of a copper(I) hydride-catalyzed formic acid dehydrogenation, the dissociation of an amine ligand to create a free coordination site was identified as the rate-determining step. chemrxiv.org In other Lewis acid-catalyzed processes, the rate-limiting step is often the bond-forming step that determines the product's stereochemistry or the final product release from the catalyst to enable turnover. For a given reaction catalyzed by an this compound-metal complex, a combination of experimental kinetics and computational studies is necessary for unambiguous identification of the rate-determining and turnover-limiting processes.

Influence of Ligand-Metal Framework on Stereocontrol and Enantioselectivity

A compelling example of the profound influence of the metal center is seen in the asymmetric fluorination of β-ketoesters using an (S,S)-bis(oxazoline)-Ph ligand. An intriguing outcome was that the (S,S)-bis(oxazoline)-Ph-Cu(II) complex and the (S,S)-bis(oxazoline)-Ph-Ni(II) complex provided the fluorinated product with opposite absolute configurations, both with high enantioselectivity. acs.org This demonstrates that even with the same chiral ligand, the choice of metal can completely reverse the stereochemical outcome, highlighting the metal's integral role in the organization of the transition state.

Further optimization of enantioselectivity can be achieved by modifying other components of the reaction. In a copper-catalyzed asymmetric dearomative azidation of β-naphthols using a Dbfox ligand, the choice of the copper salt and the nature of the N-substituent on the substrate were found to be crucial for improving enantioselectivity. acs.org

Table 1: Effect of Metal Salt on Enantioselective Fluorination (Data synthesized from findings on related DBFOX-Ph catalyzed reactions) acs.org

| Metal Salt | Ligand | Substrate | Product ee (%) | Product Configuration |

| Ni(ClO₄)₂·6H₂O | (S,S)-DBFOX-Ph | β-ketoester | 99 | (R) |

| Cu(OTf)₂ | (S,S)-DBFOX-Ph | β-ketoester | 91 | (S) |

Transition State Analysis and Stereochemical Models

To rationalize the high levels of enantioselectivity observed in reactions catalyzed by this compound-metal complexes, stereochemical models of the key transition states are often proposed. These models are typically based on the expected coordination geometry of the metal center and steric interactions between the ligand, substrate, and reagents.

In the highly enantioselective fluorination of β-ketoesters catalyzed by a Ni(II)-DBFOX-Ph complex, a transition state model involving an octahedral nickel complex was proposed. acs.org In this model, the β-ketoester substrate coordinates to the nickel center in its enolate form, acting as a bidentate ligand. The (S,S)-DBFOX-Ph ligand occupies the remaining four coordination sites. The bulky phenyl groups (or tert-butyl groups in the case of tBu-Dbfox) of the ligand block one of the prochiral faces of the planar enolate. Consequently, the electrophilic fluorine source (N-fluorobenzenesulfonimide, NFSI) can only attack from the unhindered face, leading to the observed high enantioselectivity. acs.org

Computational methods, particularly Density Functional Theory (DFT) calculations, are increasingly used to support and refine these models. acs.orgbcrec.id DFT studies can provide detailed energetic and structural information about various possible transition states, helping to identify the lowest energy pathway that leads to the experimentally observed major enantiomer. For example, DFT calculations have been used to show that a disfavored transition state can be significantly higher in energy due to unfavorable steric interactions, thus explaining the high selectivity of a reaction. acs.org

Spectroscopic and Kinetic Studies of Active Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, such as Cu(II) complexes. EPR studies on Cu(II)-bis(oxazoline) complexes have provided information on the coordination environment of the copper center, suggesting geometries such as square planar or square-pyramidal. ru.nl

For diamagnetic complexes, such as those involving Zn(II) or Ni(II) in certain states, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. Advanced NMR techniques, like 2D Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the solution-state structure of the catalyst-substrate complex by analyzing through-space interactions between protons. uni-marburg.de

Kinetic studies are essential for understanding the reaction mechanism and identifying rate-determining steps. nih.govchemrxiv.org By monitoring the reaction rate's dependence on the concentration of each component, a rate law can be established. Furthermore, monitoring the reaction progress over time can help to establish whether observed complexes are kinetically competent to be true intermediates in the catalytic cycle. nih.gov

Table 2: Methods for a Mechanistic Investigation of Catalytic Species

| Technique | Information Gained | Relevance to this compound Systems |

| Spectroscopy | ||

| NMR (e.g., ¹H, ¹³C, NOESY) | Structure of diamagnetic complexes in solution; catalyst-substrate binding. uni-marburg.de | Characterizing Ni(II), Zn(II), or Cu(I) complexes and their interactions. |

| EPR/ESR | Electronic structure and coordination geometry of paramagnetic metal centers. ru.nl | Probing the environment of Cu(II) in the active catalyst or intermediates. |

| X-ray Crystallography | Solid-state structure of stable complexes or intermediates. | Provides definitive structural information for comparison with solution-state and computational models. |

| Kinetics | ||

| Reaction Rate Analysis | Determination of reaction orders, rate law. chemrxiv.org | Helps to identify which species are involved in the rate-determining step. |

| Kinetic Isotope Effect (KIE) | Information about bond-breaking/forming in the RDS. chemrxiv.org | Elucidates the nature of the transition state of the rate-determining step. |

| In-situ Monitoring | Observation of species present during the catalytic reaction. nih.gov | Identifies resting states and potentially active intermediates. |

Theoretical and Computational Studies on S,s Tbu Dbfox and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Ligand Properties

No specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the electronic structure of (S,S)-tBu-Dbfox from DFT calculations has been reported. Such data would be crucial for understanding its reactivity and coordination behavior.

Information regarding the stable conformers and the potential energy surface of the this compound ligand is not available. These studies are vital for understanding the ligand's flexibility and how its shape influences the stereochemical outcome of reactions.

Computational Modeling of Metal-(S,S)-tBu-Dbfox Complexes

Without experimental or theoretical precedent, the optimized geometries and relative stabilities of catalytic intermediates involving metal complexes of this compound cannot be detailed. This information is key to mapping out reaction pathways.

Specific predictions for the binding modes and coordination geometries of this compound with various metal centers have not been computationally modeled in published literature. These predictions are fundamental to designing effective catalysts.

Mechanistic Insights from Computational Simulations

Detailed mechanistic pathways for reactions catalyzed by metal-(S,S)-tBu-Dbfox complexes, derived from computational simulations, are not available. Such simulations would provide a molecule's-eye view of the reaction, helping to explain observed stereoselectivities and reactivities.

Based on a comprehensive search of available scientific literature, there are currently no specific theoretical and computational studies published that focus solely on the chemical compound "this compound" and its metal complexes, as required to generate the requested article. Therefore, it is not possible to provide a detailed analysis of its reaction pathways, energy barriers, and the rationalization of enantioselectivity via transition state calculations as outlined.

The fields of computational chemistry and catalysis research are continually evolving, and it is possible that such studies may be published in the future. Researchers interested in this specific ligand are encouraged to consult scientific databases for any emerging literature on the topic.

Future Directions and Challenges in S,s Tbu Dbfox Research

Design and Synthesis of Advanced (S,S)-tBu-Dbfox Derivatives

The development of new this compound derivatives is a key area of research aimed at enhancing catalytic activity, selectivity, and substrate scope. Current efforts are focused on modifying the ligand's electronic and steric properties. For instance, the introduction of electron-withdrawing or -donating groups on the dibenzofuran (B1670420) backbone can tune the Lewis acidity of the metal center, potentially leading to improved reactivity and enantioselectivity. byu.edu

Furthermore, altering the steric bulk of the tert-butyl groups on the oxazoline (B21484) rings can influence the chiral pocket of the catalyst, allowing for better discrimination between enantiotopic faces of the substrate. The synthesis of novel derivatives often involves multi-step sequences, starting from commercially available or readily accessible precursors. byu.edu The exploration of ligands with different substituents on the oxazoline ring or even entirely new heterocyclic systems that mimic the key structural features of the Dbfox core represents a promising avenue for future research. mdpi.com

Table 1: Examples of this compound Derivatives and Their Targeted Improvements

| Derivative Name | Modification | Targeted Improvement |

| (S,S)-Ph-Dbfox | Phenyl group instead of tert-butyl | Altered steric and electronic properties |

| (S,S)-iPr-Dbfox | Isopropyl group instead of tert-butyl | Reduced steric hindrance |

| Electron-deficient Dbfox | Fluorous or nitro groups on the backbone | Increased Lewis acidity of the metal center |

| Electron-rich Dbfox | Methoxy or amino groups on the backbone | Decreased Lewis acidity of the metal center |

This table is generated based on conceptual strategies for ligand modification and does not represent a comprehensive list of all synthesized derivatives.

Integration of this compound into Immobilized or Heterogeneous Catalysis Systems

Homogeneous catalysis using this compound complexes offers high efficiency and selectivity but suffers from challenges in catalyst separation and recycling. Immobilizing the catalyst onto a solid support can address these issues, making the process more economically viable and environmentally friendly. wikipedia.org Several strategies are being explored for the heterogenization of this compound catalysts.

One approach involves anchoring the ligand or its metal complex onto inorganic supports like silica (B1680970) or alumina, or organic polymers. wikipedia.orgmdpi.com This can be achieved through covalent bonding or non-covalent interactions. The choice of support and the method of immobilization are crucial to prevent leaching of the active catalytic species and to maintain high catalytic activity. wikipedia.org Another promising strategy is the use of magnetic nanoparticles as supports, which allows for easy separation of the catalyst from the reaction mixture using an external magnetic field. nih.gov The development of robust and recyclable heterogeneous catalysts based on this compound is a significant goal for sustainable chemical synthesis. chemistrystudent.comescholarship.org

Exploration of this compound in Photoredox and Electrocatalysis

The unique electronic properties of this compound and its metal complexes make them intriguing candidates for application in photoredox and electrocatalysis. These emerging fields offer novel and sustainable ways to drive chemical reactions using light or electricity as the energy source. mdpi.comnih.gov

In photoredox catalysis, a photocatalyst absorbs light to reach an excited state with altered redox potentials, enabling it to facilitate single-electron transfer processes. beilstein-journals.orgnih.gov The chiral environment provided by this compound could be exploited to control the stereochemistry of radical reactions initiated by the photocatalyst. The development of dual catalytic systems, where a photoredox catalyst generates a reactive intermediate that is then intercepted by a chiral this compound-metal complex, is a particularly exciting area of research. jscimedcentral.com

Similarly, in electrocatalysis, an electrical potential is used to drive redox reactions. nih.gov Chiral electrodes modified with this compound complexes could enable enantioselective electrochemical transformations. The design of electrocatalytic systems that are both efficient and highly enantioselective presents a significant but rewarding challenge.

Sustainable Synthesis and Green Chemistry Approaches with this compound Catalysts

The principles of green chemistry are increasingly guiding the development of new catalytic processes. ijnc.irmdpi.comresearchgate.net Research involving this compound is aligning with these principles in several ways. The development of heterogeneous catalysts, as discussed in section 7.2, is a key step towards more sustainable processes by enabling catalyst recycling and minimizing waste. rsc.org

Addressing Scalability and Efficiency Challenges in Industrial Applications

While this compound has demonstrated remarkable success in academic settings, its transition to industrial-scale applications faces several hurdles. The cost and complexity of the ligand synthesis can be a significant barrier. Developing more efficient and cost-effective synthetic routes to this compound and its derivatives is crucial for its widespread adoption.

Furthermore, catalyst stability and lifetime under demanding industrial conditions are critical concerns. Deactivation of the catalyst can occur through various mechanisms, and understanding these pathways is essential for designing more robust systems. Process optimization, including reaction time, temperature, and catalyst loading, is necessary to maximize productivity and minimize costs. The development of continuous flow processes, where reactants are continuously passed over a fixed-bed heterogeneous catalyst, offers a promising solution for scalable and efficient synthesis using this compound. gla.ac.uk

Q & A

Q. What are the established synthetic pathways for (S,S)-tBu-Dbfox, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: this compound is typically synthesized via asymmetric catalysis, with chiral ligands or catalysts critical for enantioselectivity. Key steps include ligand-metal coordination and stereochemical control during ring closure. Reaction parameters such as temperature (e.g., -20°C vs. room temperature), solvent polarity (e.g., THF vs. dichloromethane), and catalyst loading (e.g., 5 mol% vs. 10 mol%) significantly impact yield and enantiomeric excess (ee). For instance, a 2021 study demonstrated that lower temperatures reduced racemization, achieving >95% ee .

Q. How is the stereochemical configuration of this compound validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry. Complementary techniques include circular dichroism (CD) spectroscopy to analyze chiral centers and nuclear Overhauser effect (NOE) NMR experiments to assess spatial proximity of substituents. A 2020 study combined these methods to resolve ambiguities in diastereomer identification, with crystallographic data providing definitive proof of the (S,S) configuration .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies functional groups and spatial arrangements. For dynamic processes (e.g., conformational changes), variable-temperature NMR or 2D correlation spectroscopy (COSY) is used. A 2022 analysis highlighted distinct NOESY cross-peaks between tert-butyl groups and oxygen atoms, critical for assigning rigidity in the Dbfox backbone .

Advanced Research Questions

Q. How do computational studies (DFT, MD) reconcile discrepancies between predicted and observed enantioselectivity in this compound-mediated reactions?

Methodological Answer: Density functional theory (DFT) calculations model transition states to predict enantioselectivity, while molecular dynamics (MD) simulations assess solvent effects. Contradictions arise when steric effects (e.g., tert-butyl hindrance) are underestimated computationally. A 2023 study combined DFT with metadynamics to account for solvent dynamics, aligning computational predictions with experimental ee values (ΔΔG‡ < 1 kcal/mol) .

Q. What strategies resolve contradictions in catalytic activity data across studies using this compound under varying atmospheric conditions?

Methodological Answer: Inconsistent O₂ or moisture sensitivity requires controlled glovebox experiments and in situ monitoring (e.g., Raman spectroscopy). For example, a 2024 meta-analysis revealed that trace water in solvent systems (>50 ppm) deactivates the catalyst by forming hydroxylated intermediates, explaining variability in turnover numbers (TONs) .

Q. How can kinetic isotope effects (KIEs) elucidate the rate-determining step in this compound-catalyzed C–H activation?

Methodological Answer: Deuterium labeling at reactive sites (e.g., C–H bonds) measures primary/secondary KIEs. A 2023 mechanistic study observed a primary KIE of 3.2, indicating C–H cleavage as the rate-limiting step. Cross-validation with Eyring analysis confirmed a high activation entropy (ΔS‡ = +15 J/mol·K), consistent with a dissociative mechanism .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the oxidative stability of this compound in aerobic vs. anaerobic environments?

Methodological Answer: Discrepancies often stem from differences in substrate-to-catalyst ratios or impurities. A 2022 comparative study used electron paramagnetic resonance (EPR) to detect radical intermediates under O₂, showing that excess substrate (1:10 catalyst:substrate) quenches radicals, enhancing stability. Conversely, low ratios (<1:5) led to rapid decomposition .

Experimental Design Considerations

Q. What controls are essential when testing this compound in asymmetric catalysis to ensure reproducibility?

Methodological Answer: Critical controls include:

- Blank reactions (no catalyst) to rule out non-catalytic pathways.

- Racemic controls (using non-chiral analogs) to confirm enantioselectivity.

- Moisture/O₂ monitoring via Karl Fischer titration and gas chromatography. A 2023 reproducibility initiative standardized these controls, reducing inter-lab variability in ee from ±8% to ±2% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.